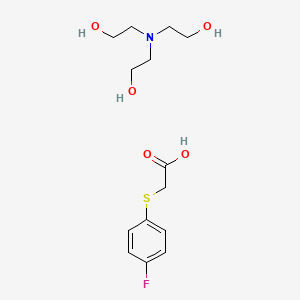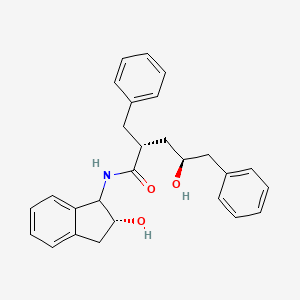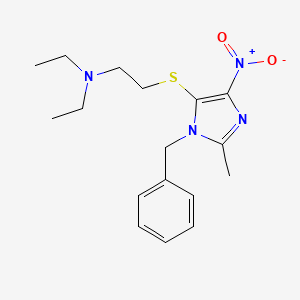
(1S-cis)-Chrysanthemyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-cis)-Chrysanthemyl alcohol is a naturally occurring organic compound that belongs to the class of monoterpenoids It is derived from chrysanthemum flowers and is known for its distinctive floral aroma
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S-cis)-Chrysanthemyl alcohol can be achieved through several methods. One common approach involves the reduction of chrysanthemic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under mild conditions, yielding this compound with high stereoselectivity.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of chrysanthemic acid derivatives. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the reduction of the acid to the corresponding alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1S-cis)-Chrysanthemyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The primary alcohol group in this compound can be oxidized to form chrysanthemic acid or its aldehyde derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form chrysanthemyl hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2)
Major Products:
Oxidation: Chrysanthemic acid, chrysanthemic aldehyde
Reduction: Chrysanthemyl hydrocarbons
Substitution: Various substituted chrysanthemyl derivatives
Aplicaciones Científicas De Investigación
(1S-cis)-Chrysanthemyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various chrysanthemic acid derivatives and other related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also employed in the production of insect repellents and pesticides.
Mecanismo De Acción
The mechanism of action of (1S-cis)-Chrysanthemyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various physiological processes. For example, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death.
Comparación Con Compuestos Similares
(1S-cis)-Chrysanthemyl alcohol can be compared with other similar compounds, such as:
Chrysanthemic acid: The parent compound from which this compound is derived. It shares similar chemical properties but differs in its functional groups.
Chrysanthemyl acetate: An ester derivative of this compound, known for its use in perfumery and flavoring.
Pyrethrins: A group of natural insecticides derived from chrysanthemum flowers, structurally related to this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and its wide range of applications in various fields. Its distinctive floral aroma and potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
52153-04-5 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
HIPIENNKVJCMAP-BDAKNGLRSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@@H](C1(C)C)CO)C |
SMILES canónico |
CC(=CC1C(C1(C)C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


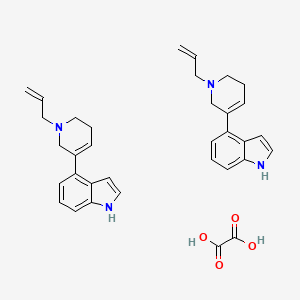

![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
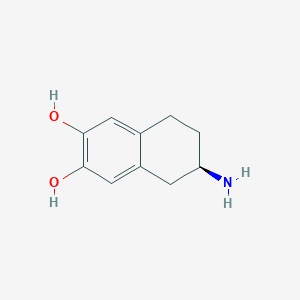
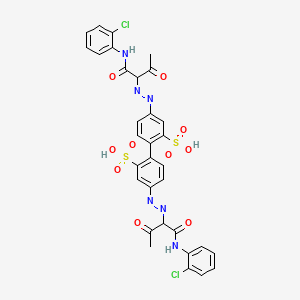
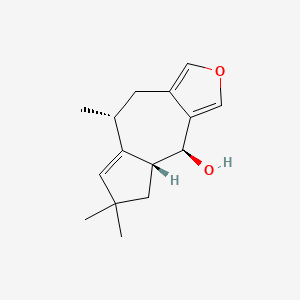
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)


